TSHR Agonist Potency
In a direct head-to-head comparison within the same high-throughput screening campaign of over 73,000 compounds, the target compound (identified as hit 1a) exhibited an EC50 of 930 nM for TSHR agonist activity, whereas the optimized lead compound 8b demonstrated a 60-fold improvement in potency (EC50 ≈ 15 nM) [1]. This quantitative relationship establishes the target compound as the validated starting point for SAR optimization rather than an inactive or promiscuous analog.
| Evidence Dimension | TSHR agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | Lead compound 8b: EC50 ≈ 15 nM (60-fold more potent) |
| Quantified Difference | 60-fold lower potency (baseline activity) |
| Conditions | HEK-EM293 cells transiently transfected with TSHR; cAMP production measured by ELISA after 1 hr |
Why This Matters
This data positions the target compound as the essential hit compound for TSHR agonist development, enabling researchers to benchmark their own analog potencies against a well-defined starting point.
- [1] Englund, E. E., et al. (2012). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. MedChemComm, 3(5), 594-601. View Source
